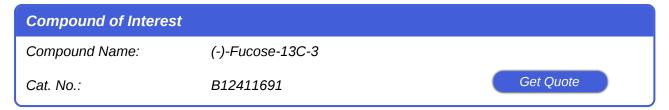


A Preliminary Investigation of Fucosylation Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell-cell recognition and signaling to immune responses. Aberrations in fucosylation pathways are increasingly recognized as hallmarks of various diseases, including cancer and inflammatory disorders, making these pathways attractive targets for novel diagnostics and therapeutics. This technical guide provides an in-depth overview of the core fucosylation pathways, detailed methodologies for their investigation, and a summary of key quantitative data to aid researchers in this dynamic field.

Core Fucosylation Pathways

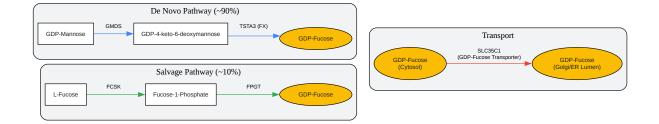
Fucosylation is a multi-step process that begins with the synthesis of the activated fucose donor, guanosine diphosphate (GDP)-fucose, and culminates in the transfer of fucose to acceptor molecules by fucosyltransferases.

GDP-Fucose Synthesis: De Novo and Salvage Pathways

In mammalian cells, GDP-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][2][3]



- The De Novo Pathway: This is the primary route for GDP-fucose synthesis, accounting for approximately 90% of the total cellular pool.[3][4] It begins with GDP-mannose, which is converted to GDP-fucose in a two-step enzymatic process.[3][5]
 - Step 1: GDP-mannose-4,6-dehydratase (GMDS) catalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose.[1][3]
 - Step 2: GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3, also known as FX protein) then converts this intermediate to the final product, GDP-fucose.[1][3]
- The Salvage Pathway: This pathway utilizes free L-fucose, which can be obtained from
 extracellular sources (e.g., diet) or from the lysosomal degradation of fucosylated
 glycoconjugates, to generate GDP-fucose.[3][6] This pathway accounts for about 10% of the
 cellular GDP-fucose pool.[3]
 - Step 1: Fucokinase (FCSK) phosphorylates L-fucose to produce fucose-1-phosphate.
 - Step 2: GDP-L-fucose pyrophosphorylase (FPGT) then converts fucose-1-phosphate to GDP-fucose.[3]



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Diagram 1: GDP-Fucose Synthesis Pathways



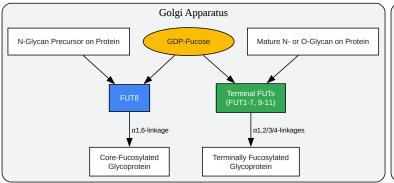
Fucosyltransferases (FUTs) and Types of Fucosylation

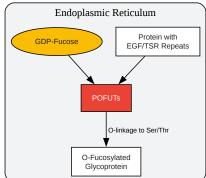
Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and endoplasmic reticulum (ER) by a specific transporter, SLC35C1.[4] Inside these organelles, fucosyltransferases (FUTs) catalyze the transfer of fucose from GDP-fucose to various acceptor substrates, including glycoproteins and glycolipids.[5][7]

There are two main types of fucosylation based on the attachment site of the fucose residue:

- Core Fucosylation: This involves the addition of fucose via an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core.[4][8] In mammals, this reaction is exclusively catalyzed by α1,6-fucosyltransferase (FUT8).[4][9] Core fucosylation is crucial for modulating the function of many proteins, including antibodies and growth factor receptors. [8][10]
- Terminal Fucosylation: This refers to the addition of fucose to the outer branches of N- and O-glycans, as well as glycolipids.[4] This process is carried out by a larger family of FUTs (FUT1-7, FUT9-11) that create different linkages, such as α1,2, α1,3, and α1,4.[4][5] These terminal fucose residues are key components of important biological structures like the ABO blood group antigens and Lewis antigens, which are involved in cell-cell recognition and immune responses.[4][7]
- O-Fucosylation: A distinct type of fucosylation where fucose is directly linked to serine or threonine residues of proteins within specific consensus sequences, such as those in Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs).
 [11] This modification is catalyzed by protein O-fucosyltransferases (POFUTs) in the endoplasmic reticulum.[5][11]









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